Tris(triphenylphosphine)ruthenium(II) chloride
Overview
Description
Tris(triphenylphosphine)ruthenium(II) chloride is a coordination compound that has been extensively studied due to its role as a catalyst in various chemical reactions. The compound features a ruthenium center coordinated to three triphenylphosphine ligands, which are known for their ability to stabilize the ruthenium center and facilitate its participation in catalytic cycles.
Synthesis Analysis
The synthesis of tris(triphenylphosphine)ruthenium(II) chloride and related complexes often involves the reaction of ruthenium precursors with triphenylphosphine ligands. For instance, the synthesis of ruthenium complexes with tripodal phosphine ligands was achieved by reacting diarylphosphorylacetaldehyde diethyl acetal with a ruthenium(II) precursor . Similarly, the synthesis of ruthenium(II) complexes bearing a tripodal amine ligand was performed by treating a chlorido complex with triphenylphosphine . These syntheses highlight the versatility of phosphine ligands in forming stable ruthenium complexes.
Molecular Structure Analysis
The molecular structure of tris(triphenylphosphine)ruthenium(II) chloride is characterized by a central ruthenium atom surrounded by three phosphine ligands. The piano-stool type structures of related ruthenium complexes with tripodal phosphine ligands have been observed, where the ligands coordinate in a facial (fac) geometry despite the steric bulk . X-ray crystallography has been used to determine the detailed structures of various ruthenium complexes, confirming the coordination geometry and providing insights into the steric and electronic properties of the ligands .
Chemical Reactions Analysis
Tris(triphenylphosphine)ruthenium(II) chloride is known to catalyze a variety of chemical reactions. For example, it catalyzes the reaction of trichloro- and dichloro-acetic acid with 1-alkenes to form (\gamma)-butyrolactones . It also facilitates conjugate additions of (\beta)-dicarbonyl compounds to (\pi)-acceptor olefins . The catalytic activity is attributed in part to the triphenylphosphane ligand, which can stabilize reaction intermediates and facilitate the formation of quaternary centers at the nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(triphenylphosphine)ruthenium(II) chloride are influenced by the nature of the ligands and the metal center. The complexes exhibit stability and can be characterized by various spectroscopic techniques such as NMR and IR spectroscopy . Electrochemical investigations have revealed metal- and ligand-centered events, indicating the redox-active nature of these complexes . The steric and electronic properties of the ligands can significantly affect the reactivity and stability of the complexes, as well as their catalytic performance in reactions such as Atom Transfer Radical Polymerization (ATRP) .
Scientific Research Applications
1. Catalysis in Chemical Reactions
Tris(triphenylphosphine)ruthenium(II) chloride is utilized in various catalytic applications. For instance, it catalyzes conjugate additions of β-dicarbonyl compounds to π-acceptor olefins and dialkyl azodicarboxylates, enabling the formation of quaternary centers at the nucleophiles (Lumbierres et al., 2001). Additionally, it is used in the catalytic carbon-carbon bond forming reactions between alkynes and unsaturated carbonyl compounds, demonstrating control by the nature of halide ions (Nishimura et al., 2007).
2. Electrocatalysis and Hydrogen Evolution Reaction
This compound plays a significant role in electrocatalysis, particularly in the hydrogen evolution reaction (HER). Uniform ruthenium phosphide nanocrystals grown on N- and P-codoped graphene, obtained by pyrolyzing tris(triphenylphosphine) ruthenium(II) chloride, have shown efficient electrocatalytic activity for HER (Li et al., 2019).
3. Synthesis of Ruthenium Complexes
The compound is instrumental in synthesizing various ruthenium complexes. For example, its reaction with diphenylvinylphosphine and 3,4-dimethyl-1-phenylphosphole leads to the formation of new ruthenium(II) tris(pyrazolyl)borate and tris(pyrazolyl)methane complexes (Wilson et al., 2003). It's also used for synthesizing ruthenium complexes with 4′-phenyl-terpyridine and triphenylphosphine (Moya et al., 2015).
4. Photocytotoxicity and Photoinduced Ligand Exchange
Recent studies show that tris-heteroleptic Ru(ii) complexes with triphenylphosphine coordination exhibit photocytotoxicity upon absorption of visible light, with potential applications in photochemotherapy (Steinke et al., 2022).
5. Hydrogenation of Olefins
Hydrido chlorocarbonyl tris-(triphenylphosphine) ruthenium(II) complex, a derivative of tris(triphenylphosphine)ruthenium(II) chloride, has been successfully used for the hydrogenation of olefins, demonstrating significant catalytic activity (Joseph et al., 2003).
6. Formic Acid Dehydrogenation
In the realm of formic acid dehydrogenation, water-soluble ruthenium m-triphenylphosphinetrisulfonate (TPPTS) complexes, derivatives of tris(triphenylphosphine)ruthenium(II) chloride, have shown excellent catalytic properties (Thevenon et al., 2014).
Safety And Hazards
Tris(triphenylphosphine)ruthenium(II) chloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
dichlororuthenium;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBLJMBLGWSIN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45Cl2P3Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(triphenylphosphine)ruthenium(II) chloride | |
CAS RN |
15529-49-4 | |
Record name | Dichlorotris(triphenylphosphine)ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15529-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorotris(triphenylphosphine)ruthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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